molecular formula C17H19BrN2O B2840428 3-bromo-N-(4-(dimethylamino)phenethyl)benzamide CAS No. 953244-02-5

3-bromo-N-(4-(dimethylamino)phenethyl)benzamide

Cat. No. B2840428
CAS RN: 953244-02-5
M. Wt: 347.256
InChI Key: KLWZGYCLAIEYFX-UHFFFAOYSA-N
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Description

3-bromo-N-(4-(dimethylamino)phenethyl)benzamide is a chemical compound with the linear formula C23H21Br2N3O2 . It has a molecular weight of 531.251 .

Scientific Research Applications

Structural Analysis and Chemical Reactivity

Intermolecular Interactions : A study on antipyrine-like derivatives, including bromo-substituted benzamides, focuses on their X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These compounds exhibit intermolecular hydrogen bonding and π-interactions, contributing to their solid-state stabilization and indicating potential applications in material science and molecular engineering (Saeed et al., 2020).

Enantioselective Alkylation : The synthesis and application of optically active benzyl[cis-2-(hydroxymethyl)cyclohexyl]dimethylammonium bromide demonstrate the use of brominated compounds in asymmetric synthesis. This research suggests potential pathways for creating enantiomerically pure substances, a critical aspect in pharmaceutical chemistry (Saigo, Koda, & Nohira, 1979).

Oxidation Reactions : A detailed analysis of the oxidation mechanisms of dimethylamino benzaldehyde by bromochromate reveals insights into the reaction kinetics, thermodynamics, and potential applications in synthetic chemistry. Understanding these reactions can inform the development of novel brominated compounds with specific chemical properties (Asghar, Malik, & Mansoor, 2014).

Potential Applications

Material Science : The synthesis and characterization of brominated oligo(N-phenyl-m-aniline)s show promise for creating high-spin cationic states, indicating potential applications in electronic materials and devices. This research underscores the role of brominated compounds in developing new materials with unique electronic properties (Ito et al., 2002).

Antiviral Research : Novel quinazolin-4(3H)-ones derivatives, synthesized through microwave-assisted techniques, were evaluated for their antiviral activities against various viruses. This highlights the potential of brominated compounds in medicinal chemistry, specifically in designing antiviral agents (Selvam et al., 2007).

properties

IUPAC Name

3-bromo-N-[2-[4-(dimethylamino)phenyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O/c1-20(2)16-8-6-13(7-9-16)10-11-19-17(21)14-4-3-5-15(18)12-14/h3-9,12H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWZGYCLAIEYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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